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Compound of Interest

Compound Name: Altiratinib

Cat. No.: B612284 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Altiratinib (DCC-2701) is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1]

[2] It is designed to inhibit tumor initiation, progression, and drug resistance by targeting MET,

TIE2 (TEK), and VEGFR2 kinases.[3] Additionally, it shows inhibitory activity against FLT3 and

Trk family kinases (TrkA, TrkB, TrkC).[1][2] The c-Met signaling pathway, in particular, is

frequently dysregulated in glioblastoma (GBM), contributing to tumor growth, invasion, and

resistance to therapy.[4][5][6][7][8] Altiratinib has demonstrated the ability to penetrate the

blood-brain barrier, making it a promising candidate for the treatment of brain cancers like

glioblastoma.[1][2][3] These application notes provide a detailed protocol for assessing the in

vitro efficacy of Altiratinib against glioblastoma cells.

Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50)

values for Altiratinib in various glioblastoma-related assays.
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Cell Line/Target Assay Type IC50 Value (nM) Reference

U-87 Glioblastoma MET Phosphorylation 6.2 [1]

GSC6-27 Cell Viability ~100 [9]

GSC7-2 Cell Viability >1000 [9]

GSC11 Cell Viability ~500 [9]

GSC17 Cell Viability ~100 [9]

GSC231 Cell Viability ~100 [9]

GSC295 Cell Viability >1000 [9]

GSC20 Cell Viability >1000 [9]

Signaling Pathway and Drug Mechanism
The diagram below illustrates the c-Met signaling pathway, a key driver in glioblastoma, and the

inhibitory action of Altiratinib. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the

c-Met receptor dimerizes and autophosphorylates, activating downstream pro-oncogenic

pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[4][6] These pathways promote cell

proliferation, survival, invasion, and angiogenesis. Altiratinib acts as a potent inhibitor of c-Met

phosphorylation, thereby blocking the activation of these downstream signaling cascades.[1]

[10][11]
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Figure 1: Altiratinib Inhibition of the c-Met Signaling Pathway.

Experimental Protocols
This section details the protocol for determining the effect of Altiratinib on the viability and

proliferation of glioblastoma cells.

Materials and Reagents
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Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG) or patient-derived glioblastoma

stem-like cells (GSCs).

Culture Media: Appropriate cell culture medium (e.g., MEM for U-87, or specialized

neurosphere medium for GSCs) supplemented with Fetal Bovine Serum (FBS) and

penicillin-streptomycin.[12]

Altiratinib (DCC-2701): To be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

a similar reagent (e.g., WST-1, PrestoBlue).

DMSO (Dimethyl sulfoxide): Vehicle control.

Phosphate-Buffered Saline (PBS): For washing cells.

Trypsin-EDTA: For cell detachment.

Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO2),

microplate reader.

Experimental Workflow
The following diagram outlines the key steps of the cellular assay protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. firstwordpharma.com [firstwordpharma.com]

3. axonmedchem.com [axonmedchem.com]

4. c-Met signaling induces a reprogramming network and supports the glioblastoma stem-
like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

5. pure.johnshopkins.edu [pure.johnshopkins.edu]

6. C-MET overexpression and amplification in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. Overexpression of c-Met is Associated with Poor Prognosis in Glioblastoma Multiforme: A
Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor growth and invasiveness in
bevacizumab-resistant glioblastoma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

11. AI-25: THE NOVEL c-MET INHIBITOR ALTIRATINIB (DCC-2701) INHIBITS TUMOR
GROWTH AND INVASION IN A BEVACIZUMAB RESISTANT GLIOBLASTOMA MOUSE
MODEL - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | Rutaecarpine Inhibits U87 Glioblastoma Cell Migration by Activating the Aryl
Hydrocarbon Receptor Signaling Pathway [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols: Altiratinib Cellular
Assay for Glioblastoma Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612284#altiratinib-cellular-assay-protocol-for-
glioblastoma-cells]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b612284?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Altiratinib.html
https://firstwordpharma.com/story/2134315
https://www.axonmedchem.com/3946-altiratinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116406/
https://pure.johnshopkins.edu/en/publications/targeting-the-c-met-pathway-potentiates-glioblastoma-responses-to-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713610/
https://aacrjournals.org/cancerres/article/72/15/3828/575865/MET-Signaling-Regulates-Glioblastoma-Stem-CellsMET
https://pmc.ncbi.nlm.nih.gov/articles/PMC8858257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8858257/
https://www.researchgate.net/publication/297743994_Novel_METTIE2VEGFR2_inhibitor_altiratinib_inhibits_tumor_growth_and_invasiveness_in_bevacizumab-resistant_glioblastoma_mouse_models
https://pubmed.ncbi.nlm.nih.gov/26965451/
https://pubmed.ncbi.nlm.nih.gov/26965451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217864/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2021.765712/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2021.765712/full
https://www.benchchem.com/product/b612284#altiratinib-cellular-assay-protocol-for-glioblastoma-cells
https://www.benchchem.com/product/b612284#altiratinib-cellular-assay-protocol-for-glioblastoma-cells
https://www.benchchem.com/product/b612284#altiratinib-cellular-assay-protocol-for-glioblastoma-cells
https://www.benchchem.com/product/b612284#altiratinib-cellular-assay-protocol-for-glioblastoma-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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